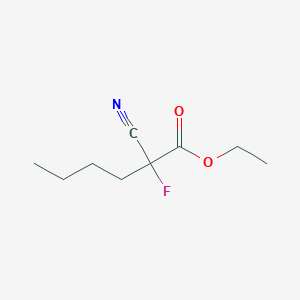
Ethyl 2-cyano-2-fluorohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyano-2-fluorohexanoate is an organic compound with the molecular formula C9H14FNO2 It is a derivative of hexanoic acid, featuring both a cyano group (-CN) and a fluoro group (-F) attached to the second carbon atom of the hexanoate chain
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase transfer catalyst. The reaction is typically carried out under an inert atmosphere, such as argon, and at elevated temperatures to facilitate the substitution of the bromo group with a fluoro group .
Another method involves the cyanoacetylation of amines, where ethyl cyanoacetate reacts with various substituted amines under different conditions to yield cyanoacetamide derivatives . This method can be adapted to produce this compound by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound for commercial applications.
化学反応の分析
Types of Reactions
Ethyl 2-cyano-2-fluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds to form more complex structures.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and phase transfer catalysts.
Condensation: Reagents such as aldehydes or ketones, along with bases like sodium hydroxide (NaOH), are used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hexanoates, while reduction reactions can produce amines.
科学的研究の応用
Ethyl 2-cyano-2-fluorohexanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study the effects of cyano and fluoro groups on biological activity and molecular interactions.
作用機序
The mechanism of action of ethyl 2-cyano-2-fluorohexanoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles, while the fluoro group can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity.
類似化合物との比較
Ethyl 2-cyano-2-fluorohexanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-2-bromohexanoate: Similar structure but with a bromo group instead of a fluoro group.
Ethyl 2-cyano-2-chlorohexanoate: Contains a chloro group instead of a fluoro group.
Ethyl 2-cyano-2-iodohexanoate: Features an iodo group in place of the fluoro group.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties due to the nature of the halogen substituent.
特性
CAS番号 |
18283-14-2 |
|---|---|
分子式 |
C9H14FNO2 |
分子量 |
187.21 g/mol |
IUPAC名 |
ethyl 2-cyano-2-fluorohexanoate |
InChI |
InChI=1S/C9H14FNO2/c1-3-5-6-9(10,7-11)8(12)13-4-2/h3-6H2,1-2H3 |
InChIキー |
OXSFGCXQEUAXGI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C#N)(C(=O)OCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)
![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
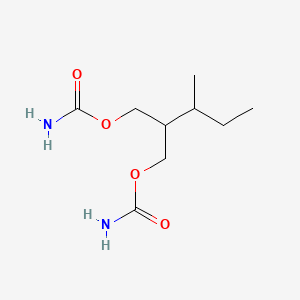
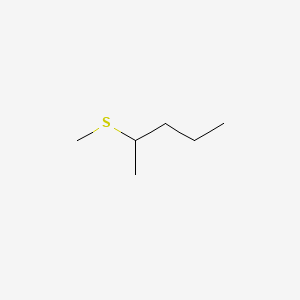
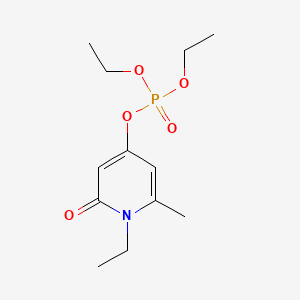
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

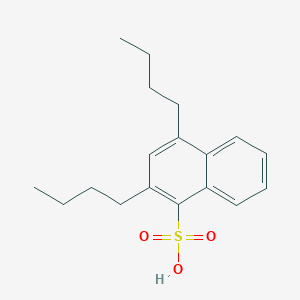
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
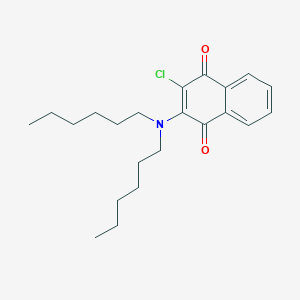
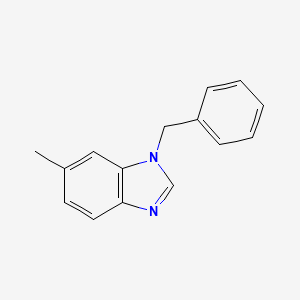
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
